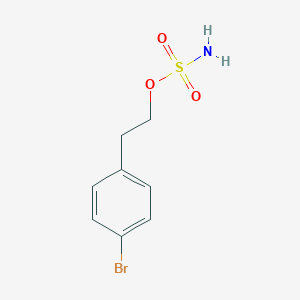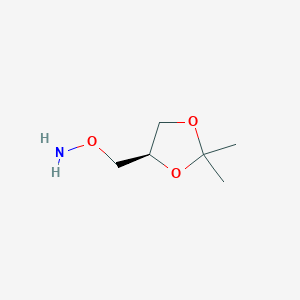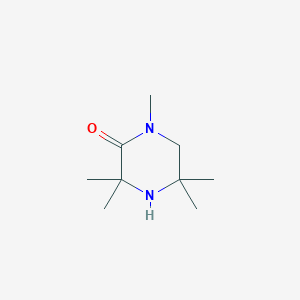
1,3,3,5,5-Pentamethylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,5,5-Pentamethylpiperazin-2-one, also known as PMP, is a cyclic amide compound that has been widely used in scientific research for its unique properties. PMP is a white crystalline powder that is soluble in water and organic solvents. It has a molecular formula of C9H18N2O and a molecular weight of 170.26 g/mol.
Wirkmechanismus
The mechanism of action of 1,3,3,5,5-Pentamethylpiperazin-2-one is not well understood. However, it is believed that 1,3,3,5,5-Pentamethylpiperazin-2-one forms inclusion complexes with organic molecules through hydrogen bonding and van der Waals interactions. These complexes can alter the physical and chemical properties of the guest molecules, leading to changes in their behavior.
Biochemical and Physiological Effects:
1,3,3,5,5-Pentamethylpiperazin-2-one has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be noted that 1,3,3,5,5-Pentamethylpiperazin-2-one is not intended for human consumption and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3,3,5,5-Pentamethylpiperazin-2-one in lab experiments is its ability to form inclusion complexes with a wide range of organic molecules. This makes it a versatile tool for a variety of applications. 1,3,3,5,5-Pentamethylpiperazin-2-one is also easy to synthesize and is relatively inexpensive.
One limitation of using 1,3,3,5,5-Pentamethylpiperazin-2-one is that it is not soluble in all solvents, which can limit its use in certain applications. Additionally, 1,3,3,5,5-Pentamethylpiperazin-2-one is not stable under acidic conditions, which can limit its use in certain reactions.
Zukünftige Richtungen
There are several potential future directions for research involving 1,3,3,5,5-Pentamethylpiperazin-2-one. One area of interest is the development of new inclusion complexes for drug delivery applications. 1,3,3,5,5-Pentamethylpiperazin-2-one could also be used as a chiral auxiliary in the synthesis of new chiral compounds. Additionally, there is potential for 1,3,3,5,5-Pentamethylpiperazin-2-one to be used in the development of new separation techniques for organic molecules.
Synthesemethoden
1,3,3,5,5-Pentamethylpiperazin-2-one can be synthesized by reacting 2,2-dimethyl-1,3-diaminopropane with acetic anhydride. The reaction proceeds through an acylation process, resulting in the formation of 1,3,3,5,5-Pentamethylpiperazin-2-one. The yield of this reaction is typically high, and the resulting product is of high purity.
Wissenschaftliche Forschungsanwendungen
1,3,3,5,5-Pentamethylpiperazin-2-one has been widely used in scientific research for its ability to form inclusion complexes with various organic molecules. These complexes have been used in a variety of applications, including drug delivery, catalysis, and separation science. 1,3,3,5,5-Pentamethylpiperazin-2-one has also been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
111205-19-7 |
|---|---|
Produktname |
1,3,3,5,5-Pentamethylpiperazin-2-one |
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1,3,3,5,5-pentamethylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-8(2)6-11(5)7(12)9(3,4)10-8/h10H,6H2,1-5H3 |
InChI-Schlüssel |
IXNSNZGDBVRYND-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)C(N1)(C)C)C)C |
Kanonische SMILES |
CC1(CN(C(=O)C(N1)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)
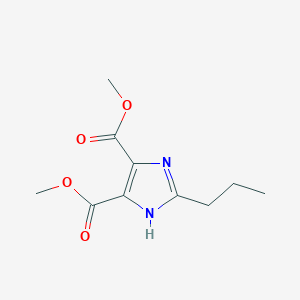
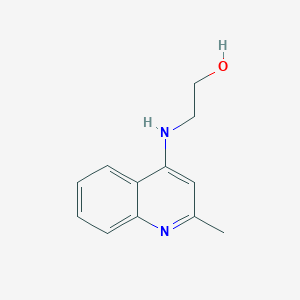
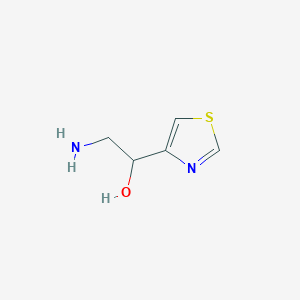
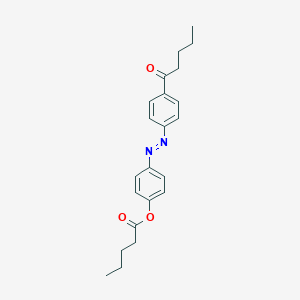
![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)
![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)
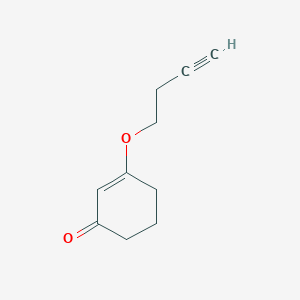
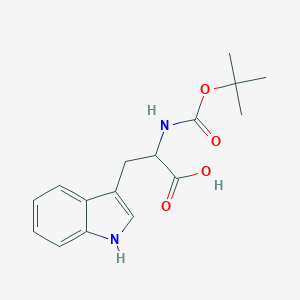
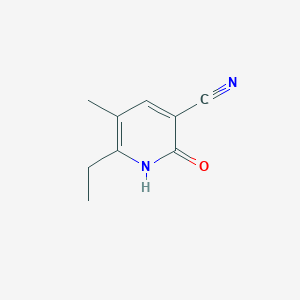
![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)
